methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene and pyrazole are both important classes of heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . The compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound that has been studied for its potential biological activity. Thiophene-based analogs, like this compound, have been of interest to scientists due to their potential as biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate ester to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar compounds to methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate include other thiophene and pyrazole derivatives, such as:
Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate: Lacks the methyl group on the thiophene ring.
Methyl 3-(5-ethylthiophen-2-yl)-1H-pyrazole-5-carboxylate: Contains an ethyl group instead of a methyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.27 g/mol
- CAS Number : 1025405-27-9
The presence of the methylthiophenyl group is crucial for its biological activity, influencing interactions with various biological targets.
Pharmacological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:
- Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents. They inhibit key enzymes and pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole compounds can inhibit BRAF(V600E), a mutation commonly associated with melanoma, leading to reduced tumor growth .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- Antibacterial Properties : Some studies have indicated that pyrazole derivatives possess antibacterial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Structure-Activity Relationship (SAR)
The SAR of this compound suggests that modifications on the pyrazole ring can significantly affect its biological activity:
- Substituents : The presence of electron-donating groups like methyl enhances the compound's potency against certain targets.
- Positioning of Functional Groups : The position of substituents on the pyrazole ring influences binding affinity and selectivity towards biological targets .
Case Study 1: Antitumor Activity
A study investigated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (Melanoma) | 15 | Inhibition of BRAF(V600E) |
MCF-7 (Breast) | 20 | Induction of apoptosis |
HeLa (Cervical) | 25 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The findings showed that it significantly reduced NO levels, indicating strong anti-inflammatory effects.
Treatment Concentration (µM) | NO Production (% Inhibition) |
---|---|
10 | 30% |
25 | 55% |
50 | 80% |
Properties
IUPAC Name |
methyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGNCXSSUIHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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